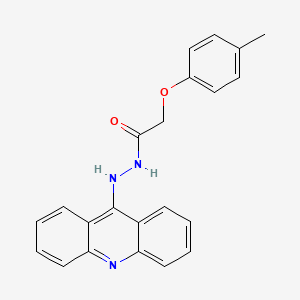![molecular formula C16H12N4S B11590899 Acridin-9-yl-(5-methyl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B11590899.png)
Acridin-9-yl-(5-methyl-[1,3,4]thiadiazol-2-yl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridin-9-yl-(5-methyl-[1,3,4]thiadiazol-2-yl)-amine: is a chemical compound with an intriguing structure. It combines an acridine moiety with a 1,3,4-thiadiazole ring, making it a promising candidate for various applications.
准备方法
Synthetic Routes:: The synthesis of this compound involves several steps
- Start with N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials.
- React 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to obtain 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .
- Further react these derivatives with hydrazonoyl chloride derivatives to yield the targeted 1,3,4-thiadiazolyl derivatives .
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes described above can be adapted for large-scale manufacturing.
化学反应分析
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: Substitution reactions can modify functional groups.
Hydrazonoyl halides: Key reagents in the synthesis.
Potassium thiocyanate: , , and : Used in various steps.
Major Products:: The major products include the 1,3,4-thiadiazolyl derivatives formed during the reactions.
科学研究应用
This compound finds applications in:
Medicinal Chemistry: Potential as antimicrobial agents.
Biology: Investigating its effects on cellular processes.
Industry: Possible use in pharmaceuticals and other fields.
作用机制
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets and pathways, affecting cellular functions.
相似化合物的比较
While there are other thiadiazole derivatives, the unique combination of acridine and 1,3,4-thiadiazole sets Acridin-9-yl-(5-methyl-[1,3,4]thiadiazol-2-yl)-amine apart.
属性
分子式 |
C16H12N4S |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
N-acridin-9-yl-5-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H12N4S/c1-10-19-20-16(21-10)18-15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3,(H,17,18,20) |
InChI 键 |
GFEFCEBHDRVGDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11590816.png)
![11-phenyl-8-(thiophen-2-yl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11590817.png)
![ethyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11590821.png)
![(5E)-3-(2-fluorobenzyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11590822.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11590827.png)
![(3E)-3-[(4-Ethoxyphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B11590830.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11590833.png)
![5-(4-Benzylpiperidin-1-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11590844.png)
![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B11590858.png)
![(3Z)-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590872.png)
![(5Z)-3-propyl-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11590875.png)
![(3Z)-1-(2-fluorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590877.png)

![(5Z)-5-({4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590895.png)
